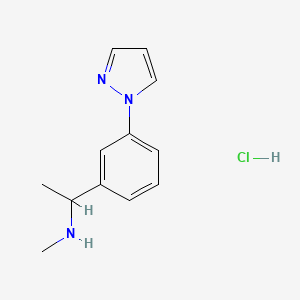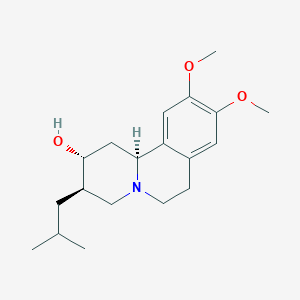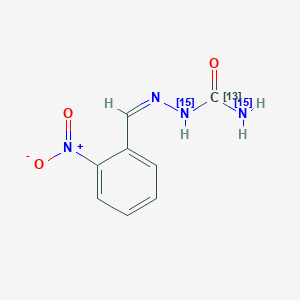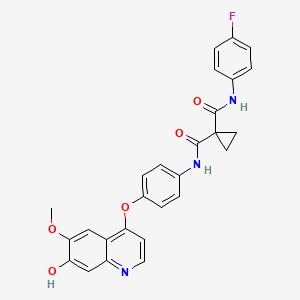
Desmethylcabozantinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Desmethylcabozantinib is a chemical compound that is closely related to cabozantinib, a tyrosine kinase inhibitor used in cancer therapy. It is an active metabolite of cabozantinib, meaning it is produced in the body after cabozantinib is metabolized. This compound has garnered interest in scientific research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of desmethylcabozantinib typically involves the demethylation of cabozantinib. This process can be achieved through various chemical reactions, including the use of reducing agents or enzymes that facilitate the removal of the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to ensure the efficient and cost-effective production of the compound while maintaining high purity standards.
化学反应分析
Types of Reactions: Desmethylcabozantinib can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and therapeutic potentials.
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other chemical compounds.
Biology: Research has explored its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: As an active metabolite of cabozantinib, it is being investigated for its potential use in cancer therapy, particularly in targeting specific tyrosine kinases involved in tumor growth and progression.
Industry: Its production and use in pharmaceuticals highlight its importance in the development of new therapeutic agents.
作用机制
Desmethylcabozantinib exerts its effects by inhibiting specific tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways that regulate cell growth and survival. By blocking these kinases, this compound can disrupt the signaling pathways that promote cancer cell proliferation and survival, leading to the inhibition of tumor growth.
Molecular Targets and Pathways Involved:
Tyrosine Kinases: this compound targets multiple tyrosine kinases, including MET, VEGFR, and AXL, which are involved in angiogenesis, cell proliferation, and survival.
Signaling Pathways: The compound interferes with the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for cancer cell survival and proliferation.
相似化合物的比较
Desmethylcabozantinib is similar to other tyrosine kinase inhibitors, such as sunitinib and sorafenib. it has unique properties that distinguish it from these compounds:
Sunitinib: While both this compound and sunitinib target similar tyrosine kinases, this compound has a different metabolic profile and may have distinct pharmacokinetic properties.
Sorafenib: Similar to sunitinib, sorafenib also targets multiple tyrosine kinases, but this compound may offer different therapeutic advantages due to its unique structure and activity.
属性
分子式 |
C27H22FN3O5 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
1-N'-(4-fluorophenyl)-1-N-[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxyphenyl]cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C27H22FN3O5/c1-35-24-14-20-21(15-22(24)32)29-13-10-23(20)36-19-8-6-18(7-9-19)31-26(34)27(11-12-27)25(33)30-17-4-2-16(28)3-5-17/h2-10,13-15,32H,11-12H2,1H3,(H,30,33)(H,31,34) |
InChI 键 |
CUMXVRCMCHLCHR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



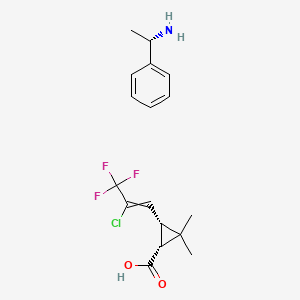
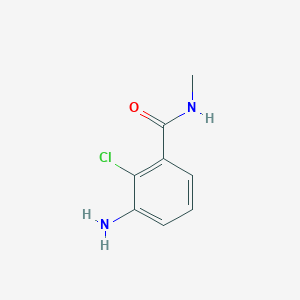
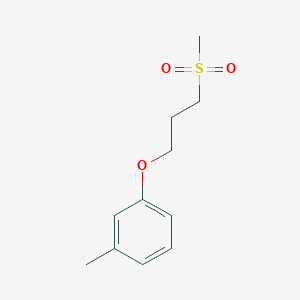
![(6S,8aS)-6-ethylsulfinyl-7,8-bis[(4-methoxyphenoxy)methoxy]-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B15354494.png)
![De(6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole) 9-Hydroxy-1-chloro Risperidone-d4](/img/structure/B15354499.png)
![Robenidine-d8 HCl [Bis(phenyl-d4)]](/img/structure/B15354503.png)
![N-[(2-aminophenyl)methyl]benzamide](/img/structure/B15354512.png)
![1-[1-(5-Chlorothiophen-2-yl)ethyl]piperazine](/img/structure/B15354514.png)
![tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B15354519.png)
